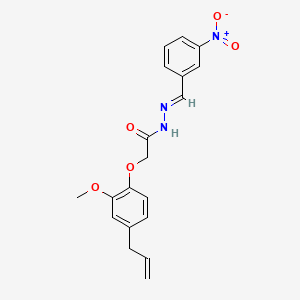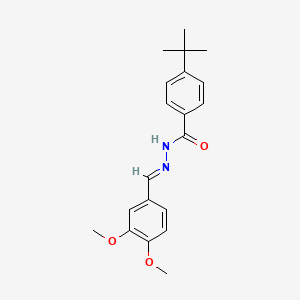
2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide
説明
2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as DPN, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound is widely used in scientific research to investigate the mechanisms of action of various biological processes.
作用機序
2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide binds to the ERβ with high affinity and specificity, inducing conformational changes that result in the recruitment of coactivator proteins and subsequent gene transcription. The downstream effects of ERβ activation are complex and depend on the specific cell type and context. However, ERβ activation has been shown to have anti-inflammatory, anti-proliferative, and anti-oxidative effects in various cell types.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. In vivo studies have shown that this compound can improve bone density and prevent bone loss in ovariectomized rats, suggesting a potential therapeutic role for this compound in the treatment of osteoporosis.
実験室実験の利点と制限
One of the main advantages of using 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its high specificity for ERβ. This allows researchers to investigate the specific effects of ERβ activation without confounding effects from other receptors. However, one limitation of using this compound is its relatively low potency compared to other ERβ agonists. This can make it challenging to achieve maximal effects in some experimental systems.
将来の方向性
There are several potential future directions for research on 2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide. One area of interest is the development of more potent and selective ERβ agonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of ERβ in various disease states, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including osteoporosis and cancer, warrant further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is commonly used as a selective agonist for the estrogen receptor beta and has been shown to have anti-inflammatory, anti-proliferative, and anti-oxidative effects in various cell types. While there are some limitations to using this compound in lab experiments, its high specificity for ERβ makes it a valuable tool for investigating the mechanisms of action of various biological processes. Further research is needed to fully understand the potential therapeutic applications of this compound in the treatment of various diseases.
科学的研究の応用
2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide is widely used in scientific research to investigate the mechanisms of action of various biological processes. It is commonly used as a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear receptor that plays a critical role in the regulation of various physiological processes, including bone metabolism, cardiovascular function, and immune response.
特性
IUPAC Name |
2,6-dichloro-N-(2-hydroxy-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-11-7-4-8-12(17)14(11)15(20)18-9-13(19)10-5-2-1-3-6-10/h1-8,13,19H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWIUKNFGSGRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3867520.png)
![4-[2-(3,4-dimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3867524.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3867530.png)


![ethyl 7-methyl-2-(4-methylbenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867552.png)


![4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3867583.png)
![N'',N'''-bis[4-(diethylamino)benzylidene]carbonohydrazide](/img/structure/B3867585.png)
![ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3867589.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3867607.png)
